molecular formula C8H7N3O2 B3218486 4-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1190309-73-9

4-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B3218486
CAS No.: 1190309-73-9
M. Wt: 177.16 g/mol
InChI Key: NPFHYCYFWQMKLL-UHFFFAOYSA-N
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Description

4-Amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core with an amino group at position 4 and a carboxylic acid at position 3. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

4-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-2-10-3-6-7(5)4(1-11-6)8(12)13/h1-3,11H,9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFHYCYFWQMKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C=NC=C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901221557
Record name 4-Amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190309-73-9
Record name 4-Amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190309-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for further use in pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions

4-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Medicinal Chemistry and Cancer Therapy

Research has indicated that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit significant activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study highlighted the synthesis of several derivatives, including those similar to 4-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, demonstrating potent inhibitory effects on FGFR1, FGFR2, and FGFR3. Specifically, compound 4h showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating its potential as a lead compound for further development in cancer therapies targeting FGFR signaling pathways .

Table 1: FGFR Inhibition Activity of Pyrrolo[2,3-c]pyridine Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925
OtherVariesVariesVaries

Antidiabetic Applications

The antidiabetic potential of pyrrolo[2,3-c]pyridine derivatives has also been explored. These compounds have shown the ability to enhance insulin sensitivity and reduce blood glucose levels effectively. For example, certain derivatives have been tested for their capacity to stimulate glucose uptake in muscle and fat cells without affecting insulin concentration significantly. This property makes them candidates for treating conditions like type 2 diabetes and metabolic syndrome .

Table 2: Antidiabetic Activity of Pyrrolo[2,3-c]pyridine Derivatives

CompoundMechanism of ActionEffect on Blood Glucose
4-Amino-1H-pyrrolo[2,3-c]Stimulates glucose uptakeReduces levels
Other derivativesVariesVaries

Anti-inflammatory Properties

In addition to its applications in oncology and diabetes management, research has indicated that pyrrolo[2,3-c]pyridine derivatives possess anti-inflammatory properties. These compounds can inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes and tissue remodeling. For instance, specific derivatives have demonstrated IC50 values as low as 3 nM for MMP-2 and 12 nM for MMP-9, showcasing their potential as therapeutic agents in inflammatory diseases .

Table 3: Inhibition of MMPs by Pyrrolo[2,3-c]pyridine Derivatives

CompoundMMP TypeIC50 (nM)
Selected derivativeMMP-23
Selected derivativeMMP-912

Mechanism of Action

The mechanism of action of 4-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolo[2,3-c]pyridine Core

The position and nature of substituents significantly influence physicochemical properties and biological activity. Key analogs include:

Table 1: Substituent and Positional Variations
Compound Name Substituents Carboxylic Acid Position Molecular Formula Molecular Weight CAS Number Yield (%) Key Properties/Notes
4-Amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid NH₂ at C4, COOH at C3 3 C₈H₇N₃O₂ 193.16 Not explicitly listed Enhanced polarity due to NH₂; potential H-bond donor
5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid Cl at C5, COOH at C3 3 C₈H₅ClN₂O₂ 196.59 300-73-950-91 Increased lipophilicity; possible toxicity concerns
2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CH₃ at C2, COOH at C3 3 C₉H₈N₂O₂ 176.17 933736-80-2 Steric hindrance from CH₃; reduced solubility
1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid C₂H₅ at N1, COOH at C3 3 C₁₀H₁₁N₂O₂ 190.20 1394175-20-2 N-alkylation improves metabolic stability
Key Observations:
  • Methyl Substituent (C2) : Introduces steric bulk, which may hinder interactions with planar binding sites.

Carboxylic Acid Positional Isomers

The position of the carboxylic acid on the pyrrolo-pyridine scaffold alters electronic distribution and intermolecular interactions:

Table 2: Carboxylic Acid Positional isomers
Compound Name Carboxylic Acid Position Molecular Formula Key Differences vs. Target Compound
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid 2 C₈H₆N₂O₂ Carboxylic acid at C2 reduces conjugation with the N-heterocycle, altering acidity and reactivity
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid 3 C₈H₆N₂O₂ Isomeric [2,3-b] fusion shifts ring topology, affecting π-π stacking and solubility

Fused-Ring Derivatives

Extended fused-ring systems introduce complexity and distinct pharmacological profiles:

Table 3: Fused-Ring Analogs
Compound Name Structure Molecular Formula Yield (%) Notes
Pyridino[4',3'-4,5]pyrrolo[2,3-c]pyridine-3-carboxylic acid Fused pyridine-pyrrolo-pyridine system C₁₃H₉N₃O₂ 1.5–35 Low yield due to multi-step synthesis; complex NMR confirmation required
9H-Pyrrolo[2,3-c:5,4-c']dipyridine-3-carboxylic acid Double pyridine fusion C₁₁H₇N₃O₂ Enhanced rigidity; potential kinase inhibition

Biological Activity

Overview

4-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound's unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

  • Chemical Formula : C₈H₈N₂O₂
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 1190309-73-9

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The compound can modulate the activity of various proteins, leading to significant biological effects. For instance, it has been shown to inhibit certain kinases involved in cancer progression, highlighting its potential as an anticancer agent.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Description References
Antimicrobial Exhibits activity against various bacterial strains, potentially useful in treating infections.
Antiviral Shown to inhibit viral replication in laboratory settings, suggesting potential use in antiviral therapies.
Anticancer Demonstrates cytotoxic effects on cancer cell lines, indicating potential as a chemotherapeutic agent.
Enzyme Inhibition Acts as an inhibitor of specific kinases and receptors involved in cell signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications in various therapeutic areas:

  • Antimicrobial Activity : A study investigated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of bacterial growth at low concentrations. The mechanism was attributed to disruption of bacterial cell membrane integrity.
  • Antiviral Properties : Research has indicated that this compound can inhibit the replication of the influenza virus in vitro. The compound appears to interfere with viral entry into host cells.
  • Anticancer Effects : In vitro studies on human cancer cell lines (e.g., breast and lung cancer) revealed that the compound induces apoptosis and inhibits cell proliferation. The research suggests that this may be due to the activation of caspase pathways.
  • Kinase Inhibition : The compound has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. This inhibition could lead to reduced tumor growth and metastasis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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